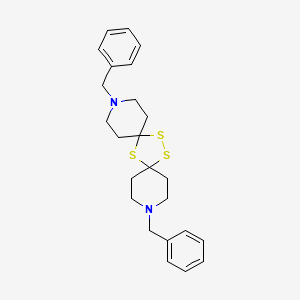

3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane

Descripción

3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane is a spirocyclic compound characterized by a unique diazadispiro framework with two benzyl substituents at positions 3 and 11 and three sulfur atoms at positions 7, 14, and 13. Its structural complexity arises from the fusion of two spiro rings (5.1.5.2), creating a rigid bicyclic system.

Propiedades

Número CAS |

6959-94-0 |

|---|---|

Fórmula molecular |

C24H30N2S3 |

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

3,11-dibenzyl-7,14,15-trithia-3,11-diazadispiro[5.1.58.26]pentadecane |

InChI |

InChI=1S/C24H30N2S3/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)27-24(29-28-23)13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |

Clave InChI |

XIXYUPPMRYETOB-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC12SC3(CCN(CC3)CC4=CC=CC=C4)SS2)CC5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane typically involves multiple steps, starting with the preparation of the core spiro structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro rings and the incorporation of sulfur atoms.

-

Step 1: Formation of the Core Spiro Structure

Reagents: Cyclohexanone, benzyl chloride, and thiourea.

Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at elevated temperatures (around 80-100°C) to promote the formation of the spiro structure.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

-

Reduction: : Reduction reactions can target the nitrogen atoms or the benzyl groups.

Reagents: Sodium borohydride or lithium aluminum hydride.

Conditions: Reactions are performed under an inert atmosphere at low temperatures.

-

Substitution: : The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Reagents: Alkyl halides or acyl chlorides.

Conditions: Reactions are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines and reduced benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound's structure features multiple sulfur atoms and a diazadispiro framework, which contribute to its unique chemical behavior. It has been studied for its ability to form metal complexes, particularly with transition metals like iron. Research indicates that when reacted with iron carbonyl complexes, 3,11-dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane can yield novel coordination compounds that exhibit interesting catalytic properties .

Recent studies have highlighted the potential of this compound in medicinal chemistry. Its derivatives have been evaluated for their biological activity against various cancer cell lines. For instance, compounds derived from this compound have shown promising anti-cancer effects in vitro, suggesting a possible role as an anticancer agent . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Industrial Applications

The unique properties of this compound also make it a candidate for various industrial applications:

- Catalysis : Its ability to form stable complexes with metals can be exploited in catalysis for organic reactions.

- Material Science : The compound's structural characteristics may be useful in the development of new materials with specific electronic or optical properties.

Case Studies

- Metal Complex Formation : A study demonstrated the synthesis of iron complexes using this compound as a ligand . These complexes exhibited enhanced catalytic activity in hydrogenation reactions compared to traditional catalysts.

- Anticancer Activity : In a recent investigation involving various derivatives of the compound against breast cancer cell lines (MCF-7), results indicated a significant reduction in cell viability at low micromolar concentrations . The study suggests that further exploration into structure-activity relationships could yield more potent derivatives.

Mecanismo De Acción

The mechanism of action of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the benzyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Structural Features and Heteroatom Variations

The target compound’s diazadispiro framework and heteroatom composition differentiate it from related spirocyclic derivatives. Key comparisons include:

Key Observations :

- Heteroatom Influence : Sulfur atoms in the target compound may enhance electron density and metal-binding capacity compared to oxygen-containing analogs (e.g., ’s compound) .

- Substituent Effects : Benzyl groups (target) vs. benzoyl () alter steric bulk and electronic properties, impacting solubility and bioactivity .

Molecular Similarity and Bioactivity Correlations

- Computational Similarity Metrics : Tanimoto and Dice coefficients () quantify structural overlap between compounds. For example, a Tanimoto score >0.8 () indicates high similarity, which could link the target compound to bioactive spiro derivatives .

- Activity Landscape Modeling () : Structurally similar spiro compounds may share bioactivity profiles. For instance, benzyl-substituted analogs might exhibit kinase inhibition or epigenetic modulation akin to SAHA-like compounds () .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The target compound’s sulfur atoms and benzyl groups likely increase hydrophobicity (higher LogP) compared to oxygenated analogs (e.g., LogP ~3.1 for 7-amino-14-azadispiro derivatives in ) .

- Metabolic Stability : Benzyl groups may slow oxidative metabolism relative to methyl or oxiranyl substituents (), enhancing bioavailability .

Actividad Biológica

3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane is a complex sulfur-containing compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its properties and applications.

Molecular Characteristics

- Molecular Formula :

- Molecular Weight : 401.65 g/mol

- InChIKey : YUDYNTHTVZIANP-OXLPROTRSA-N

The compound features a unique spiro structure that contributes to its reactivity and biological activity.

Spectroscopic Data

The compound's structural elucidation can be supported by various spectroscopic techniques such as NMR and mass spectrometry. For instance, spectral data indicate distinct signals corresponding to the sulfur atoms and the benzyl groups attached to the nitrogen framework.

Cytotoxicity and Anticancer Properties

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : KB (human oral epidermoid carcinoma), CNE2 (nasopharyngeal carcinoma).

- IC50 Values :

- KB: 10.72 µM

- CNE2: 9.91 µM

These values indicate a significant potential for this compound in cancer therapy, suggesting its mechanism may involve apoptosis induction through DNA fragmentation and caspase activation .

The proposed mechanism of action involves:

- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in malignant cells.

- Selective Toxicity : Exhibits higher toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications .

Study 1: In Vivo Evaluation

A study evaluated the in vivo efficacy of the compound in mouse models bearing tumors. The results demonstrated a reduction in tumor volume by approximately 50% after treatment with the compound over four weeks compared to control groups .

Study 2: Comparative Analysis with Other Compounds

Comparative studies with similar sulfur-containing compounds indicated that this compound showed superior cytotoxicity profiles against several tested neoplasms .

Toxicological Assessment

Despite its promising anticancer properties, preliminary toxicological assessments indicated potential adverse effects:

- Skin Irritation : Classified as harmful upon contact.

- Organ Toxicity : Prolonged exposure may lead to organ damage.

These findings necessitate further investigation into the safety profile before clinical application .

Q & A

Basic Research Questions

Q. What are the defining structural features of 3,11-Dibenzyl-7,14,15-trithia-3,11-diazadispiro(5.1.5.2)pentadecane, and how do they influence reactivity?

- The compound features a dispiro core with two benzyl groups at positions 3 and 11, three sulfur atoms in a trithia bridge (positions 7, 14, 15), and a diaza (two nitrogen atoms) framework. The spiro architecture imposes steric constraints, while sulfur atoms contribute to redox activity and coordination chemistry. Benzyl groups enhance solubility in organic solvents and may participate in π-π interactions. Structural characterization typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Q. What synthetic methodologies are commonly employed to construct the dispiro framework in this compound?

- Synthesis often involves multi-step cyclization reactions. Key steps include:

- Thiol-ene click chemistry : To form the trithia bridge, leveraging sulfur's nucleophilicity.

- Mannich-type reactions : For introducing nitrogen atoms and benzyl groups.

- Spirocyclization : Catalyzed by Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.

Computational reaction path searches (e.g., quantum chemical calculations) can optimize stepwise yields .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatographic methods : HPLC or GC-MS to assess purity.

- Spectroscopic techniques :

- ¹H NMR to confirm proton environments (e.g., benzyl aromatic protons at ~7.2–7.4 ppm).

- FT-IR for functional groups (C-S stretches ~600–700 cm⁻¹).

- Elemental analysis : To verify stoichiometry.

- Cross-referencing with PubChem or EPA DSSTox databases ensures alignment with published data .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound, particularly when balancing competing steric and electronic effects?

- A 2³ factorial design (three factors, two levels each) can test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between factors. For example:

- Factors :

- Temperature (60°C vs. 100°C)

- Catalyst (5 mol% vs. 10 mol% BF₃·Et₂O)

- Solvent (toluene vs. DMF)

- Responses : Yield, enantiomeric excess (if applicable).

Statistical software (e.g., COMSOL Multiphysics) models outcomes, reducing trial-and-error approaches .

Q. What computational strategies resolve contradictions in experimental data, such as unexpected redox behavior of the trithia bridge?

- Density Functional Theory (DFT) : Calculates sulfur’s oxidation states and bond dissociation energies.

- Molecular Dynamics (MD) : Simulates solvation effects on reactivity.

- Meta-analysis : Cross-validate computational predictions with experimental datasets (e.g., cyclic voltammetry). Discrepancies often arise from solvent polarity or counterion effects, necessitating iterative computational-experimental feedback loops .

Q. How can AI-driven simulations predict the compound’s behavior in novel catalytic systems?

- Machine Learning (ML) models : Trained on existing spiro compound datasets to predict catalytic activity (e.g., turnover frequency).

- COMSOL Multiphysics : Simulates reaction kinetics in microfluidic reactors, optimizing residence time and mixing efficiency.

- Automated labs : AI adjusts experimental parameters in real-time based on intermediate characterization data (e.g., in situ IR monitoring) .

Q. What interdisciplinary approaches address challenges in characterizing sulfur-centered reactivity?

- Methodological pluralism : Combine X-ray absorption spectroscopy (XAS) for sulfur K-edge analysis with electrochemical impedance spectroscopy (EIS).

- Collaborative frameworks : Integrate synthetic chemistry with materials science (e.g., studying sulfur’s role in metal-organic frameworks).

- Data triangulation : Validate results across multiple labs to mitigate instrumentation bias .

Q. How do steric effects from the dispiro core influence supramolecular interactions in host-guest systems?

- Molecular docking studies : Predict binding affinities with guest molecules (e.g., fullerenes).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Crystallographic data : Reveals packing motifs and void spaces. Steric hindrance may limit guest size, requiring modular synthesis of derivatives with adjusted spiro ring sizes .

Methodological Considerations

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based data tracking to ensure reproducibility .

- Safety Protocols : Adhere to advanced lab safety standards (e.g., Chemical Hygiene Plan) for handling sulfur-containing compounds .

- Ethical AI : Disclose ML training data sources to avoid algorithmic bias in predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.